molecular formula C36H54N8 B3235628 Octaaminocryptand 1 CAS No. 135469-17-9

Octaaminocryptand 1

Cat. No.: B3235628
CAS No.: 135469-17-9
M. Wt: 598.9 g/mol
InChI Key: FQRVANUKVUBLEF-UHFFFAOYSA-N
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Description

Octaaminocryptand 1 is an aminocryptand ligand . It is a type of cryptand, which are a family of synthetic, bi-dentate (forming two bonds with a metal ion), and macrocyclic ligands for a variety of cations .


Synthesis Analysis

The synthesis of this compound involves a low-temperature [2 + 3] condensation of tris(2-aminoethyl)amine with terephthalaldehyde, followed by sodium borohydride reduction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C36H54N8 . The molecular weight is 598.87 . The structure can be represented by the SMILES notation: C1(CNCCN(CCNC2)CCNCC3=CC=CC4=C3)=CC(CNCCN(CCNC4)CCNCC5=CC=CC2=C5)=CC=C1 .


Physical and Chemical Properties Analysis

This compound is soluble in DMSO . It has a molecular weight of 598.87 and a molecular formula of C36H54N8 .

Scientific Research Applications

Anion Encapsulation

The research by (Ravikumar et al., 2008) explores the structural aspects of octaaminocryptand L(2) and its ability to bind and encapsulate anions like iodide and bichloride. The study demonstrates how the degree of protonation affects guest encapsulation, highlighting the receptor's role in molecular recognition and encapsulation.

Water Cluster Formation

(Lakshminarayanan et al., 2005) examined the formation of a unique two-dimensional layer of water molecules interconnected by (H2O)45 clusters within the octaaminocryptand structure. This illustrates a template effect of the octaaminocryptand, providing insights into water layer formation under confined conditions.

Protonation and Molecular Recognition

The study by (Lakshminarayanan et al., 2008) discusses the synthesis and structural analysis of octaaminocryptand L with various degrees of protonation. It focuses on how different degrees of protonation affect the binding of halides, picrate, and water, contributing to a deeper understanding of molecular recognition.

Structural Investigations

(Lakshminarayanan et al., 2008) conducted X-Ray crystallographic investigations of octaaminocryptand and its bis-protonated salt. This research provides insights into the interactions of water trimers and C-H…π interactions in T-shaped benzene dimers, crucial for modeling aromatic substrates in biomolecules and supramolecular assemblies.

Water-Acetonitrile-Water Cluster Recognition

The research by (Ravikumar et al., 2006) examines the encapsulation of a water−acetonitrile−water cluster in octaaminocryptand. This highlights the compound's ability to recognize and encapsulate specific molecular structures, which can be useful in understanding complex molecular interactions.

Properties

IUPAC Name

1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRVANUKVUBLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octaaminocryptand 1
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Octaaminocryptand 1
Reactant of Route 5
Octaaminocryptand 1
Reactant of Route 6
Octaaminocryptand 1

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